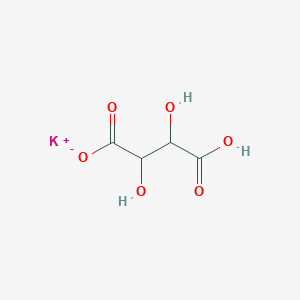
potassium;2,3,4-trihydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;2,3,4-trihydroxy-4-oxobutanoate, also known as potassium hydrogen tartrate, is a potassium salt of tartaric acid. It is commonly found in the form of a white crystalline powder and is widely used in various industries, including food, pharmaceuticals, and chemical research. The compound has the molecular formula C4H5KO6 and is known for its acidic properties and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
Potassium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of wine fermentation. During the fermentation process, tartaric acid naturally present in grapes reacts with potassium ions to form potassium hydrogen tartrate, which precipitates out of the wine. This precipitate is then collected, purified, and processed to obtain the final product .
化学反应分析
Types of Reactions
Potassium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Depending on the substituent, various derivatives of tartaric acid can be formed.
科学研究应用
Potassium;2,3,4-trihydroxy-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: The compound is used in buffer solutions and as a stabilizing agent for enzymes and proteins.
Medicine: It is utilized in pharmaceutical formulations for its buffering and stabilizing properties.
作用机制
The mechanism of action of potassium;2,3,4-trihydroxy-4-oxobutanoate involves its ability to act as a weak acid and donate protons in aqueous solutions. This property makes it an effective buffering agent, maintaining the pH of solutions within a narrow range. In biological systems, it stabilizes proteins and enzymes by maintaining an optimal pH environment .
相似化合物的比较
Similar Compounds
Sodium hydrogen tartrate: Similar in structure but contains sodium instead of potassium.
Ammonium hydrogen tartrate: Contains ammonium instead of potassium.
Calcium tartrate: Contains calcium and has different solubility properties.
Uniqueness
Potassium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific solubility and buffering capacity, making it particularly useful in applications where precise pH control is required. Its ability to form stable complexes with various metal ions also distinguishes it from other similar compounds .
属性
IUPAC Name |
potassium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













